1-Bromo-2-[(4-methylphenoxy)methyl]benzene
Overview
Description
1-Bromo-2-[(4-methylphenoxy)methyl]benzene is an organic compound with the molecular formula C14H13BrO It consists of a benzene ring substituted with a bromine atom and a [(4-methylphenoxy)methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-[(4-methylphenoxy)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-methylbenzene with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[(4-methylphenoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as palladium acetate, are used along with bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives, depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
1-Bromo-2-[(4-methylphenoxy)methyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: It can be a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(4-methylphenoxy)methyl]benzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In coupling reactions, the compound participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-[(4-methoxyphenoxy)methyl]benzene: Similar structure but with a methoxy group instead of a methyl group.
1-Bromo-2-isopropoxy-4-methylbenzene: Contains an isopropoxy group instead of a [(4-methylphenoxy)methyl] group.
Uniqueness
1-Bromo-2-[(4-methylphenoxy)methyl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the [(4-methylphenoxy)methyl] group can influence the compound’s electronic and steric characteristics, making it suitable for particular applications in organic synthesis and material science .
Properties
IUPAC Name |
1-bromo-2-[(4-methylphenoxy)methyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWZEVVMPNLUHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279106 | |
Record name | 1-bromo-2-[(4-methylphenoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6279-34-1 | |
Record name | NSC11286 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-2-[(4-methylphenoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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